3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
2091048-61-0 |
|---|---|
Molecular Formula |
C7H3BrN4 |
Molecular Weight |
223.03 g/mol |
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-7-5-3-10-2-4(1-9)6(5)11-12-7/h2-3H,(H,11,12) |
InChI Key |
IKEODOUXLUVXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)Br)C#N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 1h Pyrazolo 4,3 C Pyridine 7 Carbonitrile and Its Precursors
Retrosynthetic Analysis of the 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile Scaffold
A retrosynthetic analysis of the this compound structure suggests two primary disconnection strategies for the formation of the fused pyrazolopyridine ring system. nih.gov These approaches are foundational to the synthesis of the five possible pyrazolopyridine isomers, including the [4,3-c] scaffold. nih.govmdpi.com
Disconnection Strategy A: This approach involves the construction of the pyridine (B92270) ring onto a pre-existing, suitably functionalized pyrazole (B372694). This pathway requires a pyrazole precursor with substituents that can participate in a cyclization reaction to form the six-membered pyridine ring.
Disconnection Strategy B: Alternatively, the pyrazole ring can be annulated onto a pre-existing pyridine core. This strategy starts with a substituted pyridine derivative, which is then elaborated to form the fused five-membered pyrazole ring. mdpi.com
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Following the construction of the core, the bromo and cyano functionalities can be introduced, or they can be carried through the synthesis from functionalized precursors.
Classical and Modern Cyclization Strategies for the Pyrazolo[4,3-c]pyridine Framework
The formation of the pyrazolo[4,3-c]pyridine framework is the cornerstone of the synthesis. Both classical condensation reactions and modern transition-metal-catalyzed methods have been applied to synthesize related pyrazolopyridine isomers.
This strategy is a common and versatile method for synthesizing pyrazolopyridines. mdpi.com Although specific examples for the [4,3-c] isomer are less common, the principles are well-established from the synthesis of related isomers like pyrazolo[3,4-b]pyridines. Typically, this involves the reaction of an aminopyrazole derivative with a 1,3-bielectrophilic component, such as a β-dicarbonyl compound or an α,β-unsaturated carbonyl system, which forms the basis of the new pyridine ring. mdpi.commdpi.com
For instance, the reaction of a 4-aminopyrazole with a 1,3-dicarbonyl compound can lead to the formation of the fused pyridine ring through a condensation-cyclization sequence. The regioselectivity of the cyclization can be a critical factor, especially with unsymmetrical dicarbonyl compounds. mdpi.com
Table 1: Examples of Reagents for Pyridine Ring Annulation on Pyrazoles
| Pyrazole Precursor | 1,3-Bielectrophile Partner | Resulting Scaffold |
|---|---|---|
| 4-Aminopyrazole derivatives | 1,3-Diketones | Pyrazolo[4,3-b]pyridine |
| 4-Aminopyrazole-5-carbaldehyde | Active methylene (B1212753) compounds | Pyrazolo[4,3-b]pyridine |
This table presents common strategies for related isomers that illustrate the general principle of pyridine ring construction.
This alternative approach begins with a functionalized pyridine. One modern strategy for constructing the pyrazolo[4,3-c]pyridine ring involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. nih.gov In this method, the pyridine N-oxide is activated, making the C4 position susceptible to intramolecular nucleophilic attack by the hydrazone nitrogen, leading to the formation of the pyrazole ring. This reaction proceeds under mild, room-temperature conditions and can produce a mixture of pyrazolo[4,3-c]pyridine and its pyrazolo[3,4-b]pyridine regioisomer. The ratio of these isomers can be influenced by the choice of electrophilic additive and solvent. nih.gov
Another established method for the synthesis of the isomeric pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines. nih.gov This involves a sequence of nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction to construct the pyrazole ring. nih.gov A similar approach could be envisioned starting from a 3,4-disubstituted pyridine to generate the [4,3-c] scaffold. For example, the cyclization of an N-(pyridin-4-yl)acetamide derivative using reagents like isopentyl nitrite (B80452) can yield the pyrazolo[4,3-b]pyridine core, demonstrating a versatile method for pyrazole annulation. chemicalbook.com
Introduction of Bromo- and Cyano- functionalities
The installation of the bromo and cyano groups at specific positions is crucial for the synthesis of the target molecule. These transformations can be performed on the pre-formed pyrazolo[4,3-c]pyridine scaffold or by using precursors that already contain these functionalities.
The introduction of a bromine atom at the C3 position of the pyrazole ring is typically achieved through electrophilic halogenation. The pyrazole ring is generally electron-rich and susceptible to electrophilic attack.
A modern and efficient method for regioselective halogenation involves the use of hypervalent iodine(III) reagents. For the related pyrazolo[1,5-a]pyrimidine (B1248293) system, a protocol using potassium bromide in the presence of phenyliodine(III) diacetate (PIDA) in water at room temperature has been shown to be highly effective for C3-bromination. nih.gov This method is environmentally friendly and proceeds with high regioselectivity, offering a potentially clean route to 3-bromo-pyrazolo[4,3-c]pyridine. nih.gov Classical brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent could also be employed, although regioselectivity might be a challenge depending on the reactivity of the pyridine ring.
The nitrile group at the C7 position of the pyridine ring can be introduced through several modern synthetic methods, most commonly via transition-metal-catalyzed cyanation of a corresponding aryl halide.
A general and practical approach is the palladium-catalyzed cyanation of a 7-halo-pyrazolo[4,3-c]pyridine precursor (e.g., 7-bromo or 7-chloro). Non-toxic cyanide sources such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred for their lower toxicity and ease of handling. nih.govgoogle.com These reactions typically employ a palladium catalyst, a suitable ligand, and a base in a solvent mixture like dioxane/water. nih.gov Nickel-catalyzed cyanation has also emerged as a powerful alternative, capable of converting a range of (hetero)aryl bromides and chlorides to their corresponding nitriles using K₄[Fe(CN)₆] under biphasic conditions. researchgate.net
Table 2: Modern Catalytic Systems for Cyanation of Heteroaryl Halides
| Catalyst System | Cyanide Source | Substrate | Key Features |
|---|---|---|---|
| Palladium(II) acetate (B1210297) / Ligand | K₄[Fe(CN)₆] | (Hetero)aryl chlorides and bromides | General, practical, low catalyst loading. nih.gov |
| Palladium Catalyst | Zn(CN)₂ | (Hetero)aryl halides | Widely used, effective for many substrates. |
These methods provide robust and versatile pathways for the late-stage introduction of the nitrile functionality onto the pyrazolo[4,3-c]pyridine scaffold.
Optimization of Reaction Conditions and Yields
The successful synthesis of pyrazolopyridine derivatives is highly dependent on the careful optimization of reaction conditions to maximize yields and minimize side products. Key parameters that are typically screened include the choice of catalyst, ligand, base, solvent system, and reaction temperature.
For instance, in the development of a practical synthesis for diarylpyrazolo[3,4-b]pyridine derivatives via Suzuki-Miyaura cross-coupling, a systematic optimization was undertaken. researchgate.net The study commenced by evaluating the coupling of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine with phenylboronic acid. The screening process identified the combination of Pd(OAc)₂, dppf as the ligand, and Cs₂CO₃ as the base to be effective. researchgate.net The choice of solvent proved critical; while solvents like THF, acetonitrile, and 1,4-dioxane (B91453) alone gave moderate to low yields, a mixed solvent system of 1,4-dioxane and water (3:1) resulted in a significantly improved yield of 93%. researchgate.net Temperature was also a crucial factor, as the reaction did not proceed at room temperature. researchgate.net
The following interactive table summarizes the optimization of the Suzuki-Miyaura cross-coupling reaction for a model pyrazolopyridine system, illustrating the impact of varying reaction parameters on the product yield. researchgate.net
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2) | THF | 60 | 68 |
| 2 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2) | MeCN | 60 | 45 |
| 3 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2) | 1,4-Dioxane | 60 | 73 |
| 4 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 60 | 93 |
| 5 | Pd(OAc)₂ (5) | PPh₃ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 60 | 55 |
| 6 | Pd(OAc)₂ (5) | dppf (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 60 | 81 |
| 7 | Pd(OAc)₂ (5) | dppf (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (3:1) | 60 | 85 |
| 8 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | RT | No Reaction |
Similarly, in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, reaction parameters were evaluated to find the optimal conditions. rsc.org The study found that using an amorphous carbon-supported sulfonic acid (AC-SO₃H) catalyst at room temperature for 3 hours in ethanol (B145695) provided the best result, with a yield of over 83%. rsc.org These examples underscore the importance of a thorough optimization process to establish efficient and high-yielding protocols for the synthesis of complex heterocycles like this compound.
Stereochemical Control and Regioselectivity in Synthesis of this compound
For aromatic, achiral molecules such as this compound, the concept of stereochemical control is not applicable. However, regioselectivity is a critical consideration during the synthesis of the pyrazolopyridine scaffold, particularly when unsymmetrical precursors are used. The formation of the bicyclic system can potentially lead to different constitutional isomers, and directing the reaction to form the desired isomer is a significant synthetic challenge.
The synthesis of pyrazolopyridine isomers often involves cyclization reactions where the regiochemical outcome is determined by the relative reactivity of the positions involved in ring closure. For example, the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridine 5-oxides was achieved through a regioselective 6-endo-dig cyclization of oxime precursors catalyzed by silver triflate (AgOTf). beilstein-journals.org This type of selectivity ensures that the pyridine ring is formed with the desired orientation relative to the pyrazole ring.
In the synthesis of the isomeric pyrazolo[3,4-b]pyridines, excellent regioselectivity was achieved in a cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes. nih.gov The reaction exclusively afforded C6-substituted products, and this outcome was confirmed by control experiments. When cinnamaldehyde, a non-alkynyl aldehyde, was used, a different product was formed, confirming that the regioselectivity was specific to the alkynyl aldehyde substrates under the developed method. nih.gov
Challenges in regiocontrol are a known issue in pyrazolopyridine synthesis. Traditional methods for preparing pyrazolo[1,5-a]pyridines, for instance, often suffer from a lack of regiocontrol when using asymmetric N-amino-pyridinium salts, resulting in a mixture of regioisomers. sci-hub.se The development of new synthetic methods that provide complete regiocontrol is therefore a major advantage, allowing for the unambiguous synthesis of a specific isomer. sci-hub.se Achieving the synthesis of this compound without contamination from other isomers would necessitate a highly regioselective cyclization step, where the formation of the pyridine ring is precisely controlled by the choice of precursors, catalysts, and reaction conditions.
Chemical Reactivity and Functional Group Transformations of 3 Bromo 1h Pyrazolo 4,3 C Pyridine 7 Carbonitrile
Reactivity at the Bromo Position: Cross-Coupling Reactions
The bromine atom at the 3-position of the pyrazolo[4,3-c]pyridine core is a key handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Heck, Stille Couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. The reactivity of the bromo-substituted pyrazolopyridine allows for its participation in several of the most important of these transformations.
Suzuki-Miyaura Coupling: This reaction is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. For 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile, a Suzuki-Miyaura coupling would enable the introduction of a wide range of aryl and heteroaryl substituents. A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction. rsc.org This arylation strategy can be performed using a variety of aryl and heteroaryl boronic acids. rsc.org A variety of substituted arylboronic acids have been used to provide the expected coupling products in good to excellent yields (61–89%). nih.gov
| Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95°C | Moderate to Good |
| Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 100°C | Good to Excellent |
| XPhosPdG2/XPhos | Cs₂CO₃ | Dioxane | 110 °C | Good to Excellent |
Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base, which has allowed for its use in the synthesis of complex molecules. wikipedia.org For the subject compound, this would introduce an alkynyl moiety, a versatile functional group for further transformations. A general two-step procedure has been developed to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from 5- and 6-bromo-3-fluoro-2-cyanopyridines and a wide range of terminal alkynes, using Sonogashira cross-coupling as the first step. soton.ac.uk
| Catalyst | Co-catalyst | Base | Solvent | Temperature |
| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | Room Temperature |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100°C |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction would allow for the introduction of vinyl groups at the 3-position of the pyrazolopyridine ring. An efficient method was developed for the synthesis of 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines, 3H-pyrazolo[3,4-c]isoquinolines and 3H-pyrazolo[4,3-f] wikipedia.orgnih.govnaphthyridines via intramolecular Heck reactions. rsc.org A mechanically-activated chemoselective Heck coupling for the synthesis of 3-vinylindazoles has been developed. beilstein-journals.org
| Catalyst | Ligand | Base | Solvent | Temperature |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100°C |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 120°C |
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. While less common due to the toxicity of organotin reagents, it offers a broad substrate scope. The synthesis of 4-substituted and 3,4-disubstituted indazole derivatives by palladium-mediated Stille cross-coupling reactions has been described to introduce aryl, vinyl, and alkynyl substituents in the 4-position of indazole derivatives. researchgate.net
| Catalyst | Ligand | Additive | Solvent | Temperature |
| Pd(PPh₃)₄ | - | LiCl | Toluene | 110°C |
| Pd₂(dba)₃ | P(furyl)₃ | - | DMF | 80°C |
Transition Metal-Catalyzed Carbon-Heteroatom Bond Formation
The formation of carbon-heteroatom bonds at the bromo position is another critical transformation, leading to the synthesis of amines, ethers, and other derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.org It allows for the introduction of a wide variety of primary and secondary amines, as well as amides and other nitrogen nucleophiles. wikipedia.org The development of the Buchwald-Hartwig reaction allowed for the facile synthesis of aryl amines, replacing harsher methods. wikipedia.org
| Catalyst | Ligand | Base | Solvent | Temperature |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80°C |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100-150°C |
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds. organic-chemistry.org While it often requires harsher conditions than palladium-catalyzed reactions, it remains a valuable tool, particularly for certain substrates. nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150°C |
| CuI | Proline | Cs₂CO₃ | MeCN or EtCN | High |
Transformations of the Carbonitrile Group
The carbonitrile group at the 7-position is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid, which can then be further functionalized. This transformation can be achieved under either acidic or alkaline conditions. beilstein-journals.org
| Conditions | Product |
| H₂SO₄ (aq), heat | 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid |
| NaOH (aq), heat, then H₃O⁺ | 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid |
Reduction to Aldehyde or Amine Derivatives
The nitrile group can be selectively reduced to either an aldehyde or a primary amine, depending on the reducing agent and reaction conditions.
Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H).
| Reagent | Solvent | Temperature |
| DIBAL-H | Toluene or THF | -78°C to room temperature |
Reduction to Amine: Complete reduction of the nitrile to a primary amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
| Reagent/Catalyst | Solvent | Conditions |
| LiAlH₄ | THF or Et₂O | 0°C to reflux |
| H₂ / Raney Ni | Methanol/Ammonia | High pressure |
Nucleophilic Addition and Cycloaddition Reactions of the Nitrile Functionality
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, leading to the formation of various heterocyclic systems. Additionally, the carbon-nitrogen triple bond can participate in cycloaddition reactions.
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile to form imine intermediates, which can then be hydrolyzed to ketones.
Cycloaddition Reactions: The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings such as tetrazoles or oxadiazoles, respectively. An efficient [3+2] cycloaddition reaction between vinylsulfonium salts and in situ generated nitrile imines from hydrazonoyl halides provides pyrazole (B372694) derivatives under mild reaction conditions. organic-chemistry.org
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolo[4,3-c]pyridine Core
The pyrazolo[4,3-c]pyridine core is a bicyclic aromatic system with a unique distribution of electron density that dictates its reactivity towards electrophilic and nucleophilic reagents. The pyridine (B92270) ring is generally considered electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. eurekaselect.comquora.com Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom (C4 and C6). stackexchange.comquimicaorganica.orgechemi.com The pyrazole ring, on the other hand, is a five-membered aromatic heterocycle with two nitrogen atoms, which can be susceptible to both electrophilic and nucleophilic attack depending on the reaction conditions and the nature of the substituents.
In the case of this compound, the bromine atom at the 3-position of the pyrazole ring and the carbonitrile group at the 7-position of the pyridine ring significantly influence the reactivity of the entire scaffold. The bromine atom can be readily displaced by various nucleophiles through transition metal-catalyzed cross-coupling reactions.
Studies on the closely related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold have demonstrated the feasibility of palladium-catalyzed Buchwald-Hartwig amination reactions to introduce amine functionalities. rsc.orgrsc.orgworktribe.com This suggests that the bromine at the C3 position of this compound could be a suitable handle for the introduction of various nitrogen-based nucleophiles. Similarly, Suzuki-Miyaura cross-coupling reactions have been successfully employed for the C-C bond formation on brominated pyrazolopyrimidine systems, indicating that the 3-bromo substituent on the target molecule could be replaced with aryl or vinyl groups under appropriate palladium catalysis. researchgate.netnih.gov
Electrophilic substitution on the pyrazolo[4,3-c]pyridine core is expected to be challenging due to the deactivating nature of the pyridine nitrogen. However, studies on related pyrazolopyrimidine systems have shown that electrophilic substitution, such as bromination and nitration, can occur on the pyrimidine (B1678525) ring, albeit requiring specific activating groups or harsh reaction conditions. nih.gov
The following table summarizes the expected substitution patterns based on the electronic properties of the pyrazolo[4,3-c]pyridine core and data from related heterocyclic systems.
| Reaction Type | Position(s) of Expected Reactivity | Rationale |
| Nucleophilic Aromatic Substitution | C4, C6 | Electron-deficient nature of the pyridine ring, activated by the nitrogen atom. |
| Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | C3 | Presence of a reactive bromine atom. |
| Electrophilic Aromatic Substitution | Less Favorable | Deactivating effect of the pyridine nitrogen. If forced, substitution may occur on the pyrazole ring or specific positions on the pyridine ring depending on directing effects of existing substituents. |
N-Alkylation and N-Arylation Strategies
The pyrazole moiety of this compound contains an acidic N-H proton, making it amenable to N-alkylation and N-arylation reactions. These transformations are crucial for modifying the physicochemical properties of the molecule and for exploring its structure-activity relationships in various applications.
N-Alkylation:
N-alkylation of pyrazole derivatives is a well-established transformation that can be achieved using a variety of alkylating agents in the presence of a base. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl sulfates. The choice of base is critical and can influence the regioselectivity of the alkylation, particularly in unsymmetrical pyrazoles.
In a study on 5-halo-1H-pyrazolo[3,4-c]pyridines, N-alkylation with methyl iodide in the presence of sodium hydride in THF was shown to proceed efficiently. worktribe.com Similar conditions are expected to be applicable to this compound. The regioselectivity of alkylation on the pyrazole ring (N1 vs. N2) can be influenced by steric and electronic factors of both the substrate and the alkylating agent.
N-Arylation:
N-arylation of pyrazoles and related heterocycles is typically achieved through copper- or palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and has been successfully applied to the N-arylation of various nitrogen-containing heterocycles. acs.orgorganic-chemistry.orgorganic-chemistry.org
For the N-arylation of 5-halo-1H-pyrazolo[3,4-c]pyridines, palladium-catalyzed conditions with a suitable phosphine (B1218219) ligand (e.g., rac-BINAP) and a base (e.g., NaOtBu) have proven effective. worktribe.com These conditions facilitate the coupling of the pyrazole N-H with a range of aryl and heteroaryl halides. It is anticipated that similar strategies would be successful for the N-arylation of this compound, providing access to a diverse library of N-aryl derivatives.
The following table provides a summary of representative conditions for N-alkylation and N-arylation based on literature precedents for similar pyrazolopyridine scaffolds.
| Transformation | Reagents and Conditions | Expected Outcome | Reference |
| N-Methylation | MeI, NaH, THF, rt | N1- and/or N2-methylated products | worktribe.com |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd2(dba)3, rac-BINAP, NaOtBu, THF, 55 °C | N1- and/or N2-arylated products | worktribe.com |
| N-Arylation (Copper-catalyzed) | Aryl halide, CuI, diamine ligand, base | N1- and/or N2-arylated products | acs.orgorganic-chemistry.org |
Ring-Opening and Rearrangement Reactions of the this compound Scaffold
However, under forcing conditions or through specific activation, ring-opening or rearrangement reactions could potentially occur. For instance, strong nucleophiles or reducing agents might induce cleavage of one of the heterocyclic rings. An unusual rearrangement involving a pyrazole nitrene has been reported, leading to a coarctate ring-opening/recyclization cascade, although this was observed in a different pyrazole system. mdpi.com
Given the lack of direct evidence for such reactions on the target scaffold, this area remains an open field for future investigation. The exploration of photochemical reactions or reactions involving highly reactive intermediates could potentially unveil novel ring-opening or rearrangement pathways for the pyrazolo[4,3-c]pyridine system.
Advanced Structural Elucidation and Spectroscopic Investigations of 3 Bromo 1h Pyrazolo 4,3 C Pyridine 7 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
High-resolution NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, enabling the complete assignment of the proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) signals of 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the fused ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms, the bromine atom, and the nitrile group. The proton on the pyrazole (B372694) ring (N-H) is anticipated to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential involvement in hydrogen bonding. The protons on the pyridine (B92270) ring will display characteristic doublet or singlet patterns depending on their coupling partners.
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atom of the nitrile group (C≡N) is expected to resonate in the typical range for nitriles (around 115-120 ppm). The carbon atoms attached to the bromine and nitrogen atoms will be significantly influenced by their electronegativity, leading to characteristic chemical shifts. Quaternary carbons, such as those at the fusion of the two rings and the one bearing the bromo substituent, can be identified by their lack of attached protons in DEPT (Distortionless Enhancement by Polarization Transfer) experiments.
¹⁵N NMR spectroscopy, although less common, offers direct information about the nitrogen atoms in the heterocyclic rings. The pyridine-like nitrogen and the pyrazole nitrogens will have distinct chemical shifts, which can be sensitive to tautomerism and protonation states.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H (Pyridine ring) | 8.0 - 9.0 | d |
| H (Pyridine ring) | 7.5 - 8.5 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-Br | 110 - 120 |
| C-CN | 100 - 110 |
| C=N (Pyridine) | 140 - 155 |
| C (Ring Junction) | 130 - 145 |
| C (Ring Junction) | 125 - 140 |
| CH (Pyridine) | 120 - 135 |
| CH (Pyridine) | 115 - 130 |
To unambiguously assign the ¹H and ¹³C NMR spectra, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning the signals of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be useful in confirming the regiochemistry and observing through-space interactions between protons on different parts of the molecule.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint that is unique to its structure and bonding.
The FT-IR and Raman spectra of this compound will be characterized by several key vibrational modes:
N-H Stretch: A broad absorption band in the FT-IR spectrum, typically in the region of 3200-3400 cm⁻¹, is expected for the N-H stretching vibration of the pyrazole ring. This broadening is often indicative of hydrogen bonding.
C≡N Stretch: A sharp and intense absorption in the FT-IR spectrum around 2220-2240 cm⁻¹ is a hallmark of the nitrile group. The corresponding Raman signal is also expected to be strong.
C=C and C=N Stretching: The aromatic C=C and C=N stretching vibrations of the fused pyrazolo[4,3-c]pyridine ring system will appear in the 1400-1650 cm⁻¹ region of both FT-IR and Raman spectra.
C-Br Stretch: The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3400 |
| C≡N | Stretching | 2220 - 2240 |
| C=C / C=N | Aromatic Stretching | 1400 - 1650 |
| C-H | Aromatic Stretching | 3000 - 3100 |
The position and shape of the N-H stretching band in the FT-IR spectrum can provide valuable information about hydrogen bonding. In the solid state, intermolecular N-H···N hydrogen bonds are likely to form between the pyrazole N-H of one molecule and a nitrogen atom (either from the pyridine or pyrazole ring) of a neighboring molecule. This interaction would lead to a broadening and a red-shift (lower frequency) of the N-H stretching band compared to the gas phase or a dilute solution in a non-polar solvent.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₇H₃BrN₄), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing bromine, with two peaks separated by two mass units.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z (Monoisotopic) |
|---|---|---|
| [M(⁷⁹Br)]⁺ | C₇H₃⁷⁹BrN₄ | 221.9541 |
| [M(⁸¹Br)]⁺ | C₇H₃⁸¹BrN₄ | 223.9521 |
| [M(⁷⁹Br)+H]⁺ | C₇H₄⁷⁹BrN₄ | 222.9619 |
The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways may include the loss of the bromine atom, the nitrile group, or the cleavage of the heterocyclic rings.
X-ray Crystallography for Solid-State Structural Analysis
Determination of Molecular Conformation and Torsion Angles
The molecular structure of this compound is defined by its fused pyrazolo-pyridine bicyclic core. Based on studies of analogous compounds, this fused ring system is expected to be essentially planar. nih.govresearchgate.net For instance, the 1H-pyrazolo[3,4-b]pyridine ring system in a related structure, 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, exhibits a root-mean-square deviation of just 0.001 Å, confirming its planarity. nih.govresearchgate.net
Table 1: Representative Torsion Angles in a Related Pyrazolo[3,4-b]pyridine Derivative
| Atoms Involved in Torsion Angle | Angle (°) | Reference Compound |
|---|---|---|
| Car—N—C—C | -77.97 (16) | 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
| N—C—C—C | -57.37 (17) | 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
Data derived from a structurally similar compound to illustrate potential conformational features. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate its solid-state packing, including π-π stacking and halogen bonding.
π-π Stacking: The planar, electron-rich pyrazolo[4,3-c]pyridine core is highly conducive to π-π stacking interactions. nih.gov In related heterocyclic structures, these aromatic stacking interactions are a dominant feature of the crystal packing, often organizing molecules into columns or layers. researchgate.netresearchgate.net For example, in the crystal structure of a 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, aromatic π-π stacking interactions are observed with a centroid-centroid distance of 3.5726 (8) Å. nih.govresearchgate.net This type of interaction is crucial for the stabilization of the crystal lattice.
Halogen Bonding: The bromine atom at the 3-position of the pyrazole ring introduces the potential for halogen bonding. nih.gov Halogen bonding is a directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen atom on an adjacent molecule. In pyridine-containing co-crystals, C–I···N interactions are observed to be strong and highly directional, playing a key role in the self-assembly process. nih.gov It is therefore highly probable that Br···N halogen bonds contribute significantly to the supramolecular architecture of this compound.
Other potential interactions include weak hydrogen bonds, such as C—H···N contacts, which are commonly observed in nitrogen-containing heterocyclic crystal structures and further stabilize the molecular packing. researchgate.netmdpi.com
Table 2: Expected Intermolecular Interactions and Their Typical Geometric Parameters
| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Significance |
|---|---|---|---|
| π-π Stacking | Pyrazolo-pyridine rings | 3.3 - 3.8 (centroid-centroid) | Major contributor to crystal lattice stabilization. nih.govresearchgate.net |
| Halogen Bonding | C—Br ··· N | < Sum of van der Waals radii | Directional interaction influencing molecular self-assembly. nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions. The absorption of photons promotes electrons from lower energy ground states to higher energy excited states. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. researchgate.net
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy, high-intensity absorptions. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower energy and lower intensity compared to π → π* transitions.
In similar pyridine-based systems, characteristic absorption bands are observed in the 250 to 390 nm range, which are attributed to these π → π* and n → π* transitions within the aromatic framework. researchgate.net The specific wavelengths (λmax) and intensities of these absorptions for this compound would be influenced by the precise electronic nature of the fused ring system and the electronic effects of the bromo and carbonitrile substituents.
Table 3: Expected Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π (bonding) → π* (antibonding) | Shorter wavelength (e.g., < 300 nm) | High |
| n → π* | n (non-bonding) → π* (antibonding) | Longer wavelength (e.g., > 300 nm) | Low |
This table represents a generalized expectation for aromatic nitrogen heterocycles based on established principles. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Computational and Theoretical Chemistry Studies of 3 Bromo 1h Pyrazolo 4,3 C Pyridine 7 Carbonitrile
Quantum Chemical Calculations
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
No published studies were found that have performed DFT calculations to determine the optimized geometry and analyze the electronic structure of 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile.
HOMO-LUMO Energy Gap and Molecular Orbital Contributions
There is no available data from quantum chemical calculations detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the energy gap, or the contributions of various molecular orbitals for this compound.
Electrostatic Potential Surface Analysis
An analysis of the molecular electrostatic potential (MEP) surface, which would provide insights into the charge distribution and potential reactive sites of the molecule, has not been reported in the literature.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
No computational studies predicting the NMR chemical shifts (¹H and ¹³C) or the vibrational frequencies for this compound could be located.
Molecular Dynamics Simulations for Conformational Analysis
There are no published molecular dynamics simulations that explore the conformational landscape or dynamic behavior of this specific molecule.
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis, Energy Framework Calculations)
Detailed investigations into the intermolecular interactions of this compound in the solid state, using techniques such as Hirshfeld surface analysis or energy framework calculations, have not been documented in the available scientific literature.
Theoretical Insights into Reaction Mechanisms and Transition States for Derivatives of this compound
While specific computational studies detailing the reaction mechanisms and transition states for derivatives of this compound are not extensively available in the current body of scientific literature, theoretical investigations into related heterocyclic systems, such as pyridines and pyrazoles, provide significant insights into the types of reaction pathways that derivatives of this compound might undergo. Density Functional Theory (DFT) calculations are a powerful tool for elucidating the intricacies of these chemical transformations at a molecular level.
Computational studies on the functionalization of pyridine (B92270) rings, for instance, have shed light on C-H activation, a key step in the derivatization of such scaffolds. DFT calculations can map out the potential energy surface of a reaction, identifying the most energetically favorable pathway. For example, in the palladium-catalyzed C-H activation and aziridination of aliphatic amines, computational studies have been instrumental in understanding the regioselectivity of the cyclopalladation step. These studies often involve a distortion-interaction analysis to explain the preference for certain reaction sites.
Similarly, theoretical investigations into the synthesis of fused pyrazole (B372694) systems have explored the nature of cyclization reactions. Quantum chemical calculations have been used to determine whether a reaction proceeds through a pericyclic or pseudopericyclic mechanism, which can be influenced by the reaction medium. Such studies analyze the aromaticity of transition states to characterize the electronic nature of the cyclization process.
In the context of derivatizing the this compound scaffold, theoretical studies could be employed to predict the regioselectivity of various reactions. For instance, in the arylation of 7-azaindoles, DFT calculations have successfully elucidated the origin of the observed C-2 regioselectivity. These calculations typically involve locating the transition states for arylation at different positions (e.g., C2 vs. C3) and comparing their relative activation energies. The pathway with the lower energy barrier is predicted to be the major product, a finding that can guide synthetic efforts.
The following interactive data table illustrates the type of information that can be obtained from such computational studies, using hypothetical data for a generic functionalization reaction on a pyrazolopyridine scaffold to demonstrate the concept.
| Reaction Coordinate | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |
| Reactants | Starting Material + Reagent | 0.0 | - |
| TS1 | C-H Activation Transition State | +25.3 | C-H: 1.52, Pd-C: 2.15 |
| Intermediate 1 | Metallacyclic Intermediate | -5.2 | Pd-C: 2.05 |
| TS2 | Reductive Elimination Transition State | +15.8 | C-N: 1.89 |
| Products | Functionalized Product + Catalyst | -20.7 | - |
This table is a hypothetical representation of data from a DFT study on a catalytic C-H functionalization reaction.
Furthermore, computational models can predict the influence of different substituents on the reaction mechanism and energetics. For derivatives of this compound, theoretical calculations could assess how modifications at the bromine or nitrile positions, or at the pyrazole nitrogen, would affect the activation barriers and reaction energies of subsequent transformations. This predictive power is invaluable for designing novel synthetic routes and for understanding the fundamental reactivity of this heterocyclic system.
Advanced Applications of 3 Bromo 1h Pyrazolo 4,3 C Pyridine 7 Carbonitrile As a Versatile Chemical Scaffold in Materials and Chemical Sciences
Role as a Building Block in the Synthesis of Complex Organic Molecules
The structural framework of 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile offers multiple reactive sites, making it an invaluable building block for the synthesis of more complex organic molecules. The presence of the bromo substituent at the C3 position is particularly advantageous for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, enabling the systematic modification of the molecule's electronic and steric properties.
Furthermore, the pyrazole (B372694) ring contains a reactive N-H bond that can be subjected to various substitution reactions, allowing for the attachment of diverse functional groups at the N1 or N2 positions. The carbonitrile group at the C7 position is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various other nitrogen-containing heterocycles, further expanding the molecular diversity that can be achieved from this scaffold.
A study on the vectorial functionalization of a related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold demonstrates the synthetic utility of this class of compounds. rsc.org The research showcases selective elaboration at multiple positions, including N-alkylation, Suzuki-Miyaura cross-coupling at the halogenated carbon, and selective metalation at other carbon centers. rsc.org This highlights the potential for a similar "hit-to-lead" strategy starting from this compound for the development of complex molecules with desired properties.
Table 1: Potential Synthetic Transformations of this compound
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| C3-Br | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Aryl group |
| C3-Br | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino group |
| N1-H | N-Alkylation | Alkyl halides, base | N-Alkyl group |
| N1-H | N-Arylation | Aryl halides, Cu or Pd catalyst, base | N-Aryl group |
| C7-CN | Hydrolysis | Acid or base | Carboxylic acid |
| C7-CN | Reduction | Reducing agents (e.g., LiAlH4) | Aminomethyl group |
Exploration in Supramolecular Chemistry and Molecular Recognition
The field of supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. The structure of this compound possesses several features that make it an interesting candidate for studies in molecular recognition and the construction of supramolecular architectures. The pyrazole and pyridine (B92270) nitrogen atoms can act as hydrogen bond acceptors, while the N-H group of the pyrazole can serve as a hydrogen bond donor.
These hydrogen bonding capabilities, in conjunction with potential π-π stacking interactions between the aromatic rings, can facilitate the self-assembly of these molecules into well-defined supramolecular structures. Furthermore, the bromo and carbonitrile substituents offer sites for further functionalization to introduce specific recognition motifs or to tune the electronic properties of the aromatic system, thereby influencing the strength and directionality of the non-covalent interactions.
While specific studies on the supramolecular chemistry of this compound are not yet widely reported, the principles of supramolecular chemistry suggest that derivatives of this scaffold could be designed to act as hosts for specific guest molecules or to form intricate, functional supramolecular polymers.
Potential in the Development of Novel Organic Electronic Materials
The delocalized π-electron system of the pyrazolo[4,3-c]pyridine core suggests its potential for application in organic electronic materials. The ability to modify the electronic properties of this scaffold through substitution at its various reactive sites is a key advantage in the design of materials with tailored charge-transport characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in organic electronic devices.
A positional isomer, 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile, is listed by a chemical supplier under the categories of "Electronic Materials" and "Organic monomer of COF" (Covalent Organic Frameworks), indicating that this class of compounds is being explored for such applications. bldpharm.com Covalent organic frameworks are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and organic electronics. The rigid, planar structure of the pyrazolo[4,3-c]pyridine core makes it an excellent building block for the construction of such ordered, π-conjugated systems.
The development of novel organic semiconductors is a rapidly growing field, and scaffolds like this compound, which offer a combination of a planar aromatic core and multiple sites for functionalization, are highly sought after.
Table 2: Potential Electronic Properties Tuning of the Pyrazolo[4,3-c]pyridine Scaffold
| Substituent Position | Type of Substituent | Expected Effect on Electronic Properties |
| C3 | Electron-donating group | Raise HOMO level, decrease band gap |
| C3 | Electron-withdrawing group | Lower LUMO level, potentially increase electron affinity |
| C7 | Modification of the nitrile group | Significant impact on LUMO and electron-transport properties |
| N1 | Aromatic substituents | Extend π-conjugation, influence molecular packing |
Application in Catalysis or Ligand Design
The nitrogen atoms in the pyrazolo[4,3-c]pyridine scaffold make it an attractive candidate for use as a ligand in coordination chemistry and catalysis. The bidentate N,N-chelation motif provided by the pyrazole and pyridine rings can form stable complexes with a variety of transition metals. The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyrazolopyridine ligand.
The bromo and carbonitrile groups on this compound offer opportunities to further modify the ligand's steric and electronic environment. For example, the bromo group could be used to attach the ligand to a solid support, creating a heterogeneous catalyst. The carbonitrile group could be transformed into other coordinating groups, potentially leading to ligands with different denticities or electronic properties.
While specific catalytic applications of this compound have not been extensively documented, the broader class of pyrazolopyridine ligands has been shown to be effective in various catalytic transformations, including cross-coupling reactions and C-H activation. This suggests that metal complexes of this compound and its derivatives could exhibit interesting catalytic activities.
Future Research Directions and Unresolved Challenges in the Chemistry of 3 Bromo 1h Pyrazolo 4,3 C Pyridine 7 Carbonitrile
Development of More Efficient and Sustainable Synthetic Routes
A primary hurdle in the study of novel heterocyclic compounds is the development of practical and environmentally benign synthetic methodologies. Traditional multi-step syntheses for pyrazolopyridine cores often suffer from low yields, harsh reaction conditions, and the generation of significant waste. rsc.org Future research must prioritize the creation of efficient and sustainable routes to 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile.
Modern synthetic strategies offer promising avenues. One-pot, multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple precursors in a single step, represent a highly attractive approach due to their atom economy and operational simplicity. rsc.orgresearchgate.net The application of green chemistry principles, such as the use of water as a solvent, microwave irradiation to accelerate reaction times, or the development of reusable, heterogeneous catalysts like functionalized nanocomposites, could significantly improve the environmental footprint and efficiency of the synthesis. rsc.orgcu.edu.egrsc.org For instance, the use of a biocompatible catalyst was shown to be effective in synthesizing tetrahydropyrazolopyridine derivatives in high yields at room temperature. researchgate.net Investigating cascade reactions that form the fused ring system in a sequential, uninterrupted process could also streamline the synthesis and reduce the need for intermediate purifications. nih.gov
Potential Sustainable Synthetic Strategies
| Strategy | Key Advantages | Potential Challenges | References |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid assembly of molecular complexity. | Requires careful optimization of reaction conditions to control regioselectivity. | rsc.orgresearchgate.net |
| Microwave-Assisted Synthesis | Dramatically reduced reaction times, improved yields, enhanced reaction control. | Scalability can be an issue; requires specialized equipment. | mdpi.comtandfonline.com |
| Heterogeneous Catalysis | Facile catalyst recovery and reuse, reduced waste streams, potential for flow chemistry applications. | Catalyst deactivation over time, potential for metal leaching into the product. | rsc.orgrsc.orgresearchgate.net |
| Synthesis in Green Solvents | Reduced environmental impact, improved safety profile (e.g., using water or ethanol). | Reactant solubility can be a major limitation. | cu.edu.egmdpi.com |
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The this compound scaffold is rich with opportunities for chemical modification, enabling the creation of diverse molecular libraries for various applications. The bromine atom at the 3-position is a key functional handle for derivatization, particularly through transition-metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations would allow for the introduction of a wide array of aryl, alkynyl, vinyl, and amino substituents, respectively. nih.gov These reactions are well-established for functionalizing bromo-N-heterocycles and would be crucial for exploring the structure-activity relationships (SAR) of derivatives. nih.gov
Beyond the bromine, the nitrile group at the 7-position offers another site for chemical elaboration. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or converted into a tetrazole ring, each transformation yielding a new class of compounds with distinct chemical and physical properties. Furthermore, the pyrazole (B372694) N-H bond can be subjected to alkylation or arylation, providing another vector for structural diversification. A significant challenge lies in the selective functionalization of these different sites, requiring careful tuning of reaction conditions to avoid competing side reactions.
Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Models
Predictive computational modeling is an indispensable tool for modern chemical research. For this compound, a compound with limited empirical data, in silico methods can provide foundational insights into its chemical behavior. Density Functional Theory (DFT) calculations can be employed to map the molecule's electron density, predict the most reactive sites for electrophilic and nucleophilic attack, and rationalize the regioselectivity of derivatization reactions. acs.orgresearchgate.net
Such computational studies can help unravel the complex interplay between the electron-donating and electron-withdrawing features of the fused ring system and its substituents. nih.govencyclopedia.pub For example, models could predict how modifying the substituent at the 3-position (via cross-coupling) would influence the reactivity of the nitrile group or the acidity of the pyrazole N-H. Molecular dynamics simulations and docking studies could further predict how derivatives might interact with biological targets, such as protein kinases, guiding the rational design of new functional molecules like therapeutic agents or chemical probes. rsc.orgnih.govnih.gov
Integration with Emerging Fields in Chemical Science
The unique electronic and structural properties of the pyrazolopyridine scaffold suggest that this compound and its derivatives could find applications in several emerging fields.
Medicinal Chemistry and Chemical Biology: Pyrazolopyridines are considered purine (B94841) isosteres and are known to interact with a wide range of biological targets, particularly protein kinases. nih.govnih.gov Derivatives of this scaffold could be explored as inhibitors for kinases implicated in cancer or inflammatory diseases. nih.govnih.gov The nitrile and bromo-moieties provide ideal anchor points for linking to other pharmacophores or for developing targeted covalent inhibitors.
Materials Science: Fused N-heterocyclic systems often exhibit interesting photophysical properties. mdpi.com Research into related scaffolds has revealed applications as organic fluorophores. By strategically modifying the core through cross-coupling reactions, it may be possible to develop novel derivatives with tailored absorption and emission profiles for use in organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging agents.
Q & A
Q. What are the key synthetic pathways for 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile?
The synthesis typically involves multi-step routes:
- Step 1 : Condensation of 3-fluoro-2-formylpyridine with anhydrous hydrazine under reflux (110°C, 16 hours) to form the pyrazole core.
- Step 2 : Bromination using hydrobromic acid (HBr) at room temperature (3 hours), followed by quenching with sodium bisulfite to yield the brominated intermediate (29% yield).
- Step 3 : Functionalization via coupling reactions (e.g., Buchwald-Hartwig amination with aryl amines under Pd catalysis) or protection/deprotection strategies (e.g., Boc-group introduction using Boc₂O in DMF) .
- Alternative routes may involve cyclization of cyano-substituted precursors under microwave irradiation (130°C, 15 minutes) or reflux conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- LC-MS : Confirms molecular weight and purity (e.g., [M+H]⁺ peaks).
- ¹H/¹³C NMR : Resolves structural features, such as the pyrazole ring protons (δ 7.0–8.5 ppm) and nitrile carbon (δ ~115 ppm).
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving halogen (Br) positioning and hydrogen-bonding networks .
- Elemental analysis : Validates C, H, N, and Br content (e.g., deviations < 0.4% indicate high purity) .
Advanced Research Questions
Q. How can low yields in bromination steps be mitigated?
The 29% yield reported for HBr-mediated bromination suggests optimization opportunities:
- Alternative brominating agents : Use NBS (N-bromosuccinimide) or Br₂ with Lewis acids (e.g., FeBr₃) for regioselectivity.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity.
- Catalysis : Pd or Cu catalysts could enable milder conditions (e.g., room temperature).
- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify bottlenecks.
Q. What strategies improve crystallinity for X-ray studies?
- Solvent selection : High-polarity solvents (e.g., DMSO, acetonitrile) promote slow evaporation and crystal growth.
- Twinned data refinement : SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections in challenging datasets .
- Cryocooling : Reduces thermal motion artifacts during data collection.
Q. How does the bromine substituent influence bioactivity?
- Halogen bonding : Bromine’s electronegativity enhances interactions with protein residues (e.g., kinase binding pockets).
- Case study : Analogous pyrrolo-pyridine derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile) inhibit FGFRs via Br-mediated hydrophobic interactions .
- SAR studies : Replace Br with Cl, I, or CF₃ to assess potency changes in kinase assays .
Methodological Challenges
Q. How to resolve contradictions in spectroscopic data across studies?
- NMR discrepancies : Use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to assess tautomerism or aggregation.
- MS adducts : Confirm [M+Na]⁺ or [M+K]⁺ peaks to avoid misassignment.
- Cross-validation : Pair NMR with IR (e.g., nitrile stretch at ~2200 cm⁻¹) for functional group verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
